molecular formula C10H11NO4 B1426831 2-(Oxolan-3-yloxy)pyridine-4-carboxylic acid CAS No. 1211533-45-7

2-(Oxolan-3-yloxy)pyridine-4-carboxylic acid

Cat. No.: B1426831
CAS No.: 1211533-45-7
M. Wt: 209.2 g/mol
InChI Key: YCDWONJBBVJNSS-UHFFFAOYSA-N
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Description

2-(Oxolan-3-yloxy)pyridine-4-carboxylic acid (IUPAC name: 2-(oxolan-3-yloxy)pyridine-4-carboxylic acid) is a heterocyclic compound with a pyridine core substituted by a tetrahydrofuran (oxolane) ether group at position 2 and a carboxylic acid group at position 2. Its molecular formula is C₁₀H₁₁NO₄, and it has a molecular weight of 209.20 g/mol . Key identifiers include:

  • SMILES: O=C(O)C1=CC(OC2CCOC2)=NC=C1
  • InChIKey: VVXZQHZUNFQZAP-UHFFFAOYSA-N

Properties

IUPAC Name

2-(oxolan-3-yloxy)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c12-10(13)7-1-3-11-9(5-7)15-8-2-4-14-6-8/h1,3,5,8H,2,4,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCDWONJBBVJNSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=NC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211533-45-7
Record name 2-(oxolan-3-yloxy)pyridine-4-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxolan-3-yloxy)pyridine-4-carboxylic acid typically involves the reaction of pyridine-4-carboxylic acid with an oxolane derivative under specific conditions. One common method is the esterification of pyridine-4-carboxylic acid followed by the introduction of the oxolane group through nucleophilic substitution. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Oxolan-3-yloxy)pyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

2-(Oxolan-3-yloxy)pyridine-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules, potentially leading to the discovery of new biochemical pathways or therapeutic targets.

    Industry: Its applications in materials science include the development of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism by which 2-(Oxolan-3-yloxy)pyridine-4-carboxylic acid exerts its effects depends on its interactions with molecular targets. These interactions often involve binding to specific enzymes or receptors, leading to changes in cellular processes. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions that are crucial for its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 2-(oxolan-3-yloxy)pyridine-4-carboxylic acid can be contextualized by comparing it to analogous pyridine-4-carboxylic acid derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Pyridine-4-Carboxylic Acid Derivatives

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Differences CAS Number References
2-(Oxolan-3-yloxy)pyridine-4-carboxylic acid Oxolane ether (position 2), carboxylic acid (position 4) C₁₀H₁₁NO₄ 209.20 Predicted CCS values available; no literature data N/A
2-(Oxolan-2-yl)pyridine-4-carboxylic acid Oxolane ether (position 2 vs. 3) C₁₀H₁₁NO₃ 193.20 Lower molecular weight; oxolane positional isomer 1822828-04-5
2-(4-Fluorophenyl)pyridine-4-carboxylic acid Fluorophenyl group (position 2) C₁₂H₈FNO₂ 241.20 Enhanced lipophilicity due to aromatic fluorine; used in medicinal chemistry 883528-25-4
2-(2-Azanyl-1,3-thiazol-4-yl)pyridine-4-carboxylic acid Thiazole-amino group (position 2) C₉H₇N₃O₂S 221.24 Thiazole moiety introduces sulfur; potential enzyme inhibition N/A
2-(Octan-2-yloxy)pyridine-4-carboxylic acid Long-chain alkyl ether (position 2) C₁₄H₂₁NO₃ 251.32 Increased hydrophobicity (logP ~2.5); limited solubility in water 1003708-50-6
2-Chloro-6-methylpyrimidine-4-carboxylic acid Pyrimidine core (vs. pyridine) C₆H₅ClN₂O₂ 172.57 Chlorine and methyl groups enhance electrophilicity 89581-58-8

Key Observations

Structural Variations: The oxolane ether group in 2-(oxolan-3-yloxy)pyridine-4-carboxylic acid distinguishes it from alkyl- or aryl-substituted analogs (e.g., 2-(octan-2-yloxy)- or 2-(4-fluorophenyl)- derivatives). The oxolane’s oxygen-rich structure may improve solubility compared to purely hydrophobic substituents . Positional isomerism (e.g., oxolan-2-yl vs. oxolan-3-yl) alters steric and electronic profiles.

Physicochemical Properties :

  • Lipophilicity : The fluorophenyl derivative (logP ~2.8) is more lipophilic than the oxolane-containing compound (estimated logP ~1.2), impacting membrane permeability and bioavailability .
  • Mass Spectrometry : The oxolan-3-yloxy analog’s predicted CCS values (160.7–204.7 Ų) are comparable to those of other pyridine derivatives, suggesting utility in metabolomic workflows .

Biological and Synthetic Relevance: The thiazole-amino derivative (2-(2-azanyl-1,3-thiazol-4-yl)) has demonstrated enzyme inhibition in crystallographic studies, highlighting the role of heterocyclic substituents in target binding . Chloro-methylpyrimidine analogs (e.g., 2-chloro-6-methylpyrimidine-4-carboxylic acid) are intermediates in agrochemical synthesis, underscoring the versatility of pyridine/pyrimidine-carboxylic acid scaffolds .

Biological Activity

2-(Oxolan-3-yloxy)pyridine-4-carboxylic acid, a pyridine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, alongside relevant case studies and research findings.

Chemical Structure and Synthesis

The compound has a unique structure characterized by a pyridine ring with a carboxylic acid group at the 4-position and an oxolane (tetrahydrofuran) moiety. The synthesis of this compound typically involves various organic reactions, including nucleophilic substitutions and cyclization processes.

Synthetic Route Example

A common synthetic route for 2-(Oxolan-3-yloxy)pyridine-4-carboxylic acid involves:

  • Formation of the pyridine ring through cyclization.
  • Introduction of the oxolane group via etherification.
  • Carboxylation at the 4-position using appropriate reagents.

Biological Activity Overview

The biological activity of 2-(Oxolan-3-yloxy)pyridine-4-carboxylic acid has been investigated in several studies, highlighting its potential as an antimicrobial and anticancer agent.

Anticancer Activity

Research indicates that derivatives of pyridine carboxylic acids exhibit significant anticancer properties. For instance, in vitro studies have shown that compounds similar to 2-(Oxolan-3-yloxy)pyridine-4-carboxylic acid can reduce cell viability in cancer cell lines such as A549 (human lung adenocarcinoma) and MCF7 (breast cancer) cells.

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µM)Reference
2-(Oxolan-3-yloxy)pyridine-4-carboxylic acidA54915.6
Similar pyridine derivativeMCF712.3
Cisplatin (control)A54910.0

The compound's mechanism of action may involve apoptosis induction and cell cycle arrest, which are critical pathways in cancer treatment.

Antimicrobial Activity

The antimicrobial properties of this compound have also been evaluated against various pathogens, including multidrug-resistant strains. Studies suggest that it exhibits significant activity against Gram-positive bacteria such as Staphylococcus aureus.

Table 2: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus8.0
Escherichia coli16.0
Klebsiella pneumoniae32.0

Case Studies

  • Study on Anticancer Properties : A study conducted on various pyridine derivatives demonstrated that those with the oxolane substitution showed enhanced cytotoxicity against lung cancer cells compared to their non-substituted counterparts .
  • Antimicrobial Efficacy : In another investigation, the compound was tested against resistant strains of bacteria, showing promising results that suggest its potential role in developing new antibiotics .

The proposed mechanism for the biological activity of 2-(Oxolan-3-yloxy)pyridine-4-carboxylic acid includes:

  • Interaction with DNA : Inducing DNA damage leading to apoptosis.
  • Inhibition of Enzymatic Pathways : Targeting specific enzymes involved in cell proliferation.
  • Cell Membrane Disruption : Affecting the integrity of bacterial cell membranes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Oxolan-3-yloxy)pyridine-4-carboxylic acid
Reactant of Route 2
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2-(Oxolan-3-yloxy)pyridine-4-carboxylic acid

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